o-Xylene-d10

Catalog No.
S794334
CAS No.
56004-61-6
M.F
C8H10
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Xylene-d10

CAS Number

56004-61-6

Product Name

o-Xylene-d10

IUPAC Name

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

CTQNGGLPUBDAKN-ZGYYUIRESA-N

SMILES

CC1=CC=CC=C1C

Synonyms

1.2-Dimethyl benzene-d10

Canonical SMILES

CC1=CC=CC=C1C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]

The exact mass of the compound (2H10)-o-Xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Xylene-d10 is a fully deuterated aromatic hydrocarbon (≥99 atom % D) primarily procured as a premium internal standard and specialized spectroscopic solvent. With a molecular weight of 116.23 g/mol, it provides a distinct +10 Da mass shift compared to native o-xylene while maintaining identical physicochemical properties, including a boiling point of 144 °C and equivalent gas-liquid partitioning behavior [1]. In industrial and analytical procurement, it is strictly specified for isotope dilution mass spectrometry (IDMS) in environmental BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) analysis, where it corrects for matrix-induced ion suppression and extraction losses[2]. Additionally, its lack of protium makes it a critical solvent for 1H NMR and neutron scattering applications where solvent signal masking is unacceptable .

Procuring generic deuterated aromatics, such as toluene-d8 or benzene-d6, as internal standards for o-xylene quantification introduces severe analytical vulnerabilities. Because native o-xylene has a higher boiling point (144 °C) and elutes significantly later in gas chromatography than benzene or toluene, earlier-eluting standards fail to experience the exact same matrix effects, thermal degradation, or instantaneous ion suppression at the mass spectrometer source [1]. Furthermore, substituting with m-xylene-d10 or p-xylene-d10 is inadequate; o-xylene possesses a distinct retention time from the meta and para isomers (which boil at 139 °C and 138 °C, respectively, and often co-elute). Only o-Xylene-d10 perfectly mirrors the extraction efficiency, purge-and-trap recovery, and precise chromatographic retention window of native o-xylene, ensuring quantitative accuracy in complex matrices like wastewater or biological fluids [2].

Matrix Effect Correction via Exact Chromatographic Co-elution

In volatile organic compound (VOC) analysis using GC-MS, internal standards must precisely mimic the target analyte. o-Xylene-d10 provides an identical retention time to native o-xylene but is cleanly resolved by its m/z 116 base peak, compared to m/z 106 for the native compound [1]. When using surrogate standards like toluene-d8, the retention time mismatch means the standard and analyte are subjected to different instantaneous matrix interferences in the MS source. Utilizing o-Xylene-d10 ensures that extraction recoveries and ionization efficiencies are perfectly normalized, maintaining strict quantitative accuracy (e.g., 78-104% recovery) even at lower limits of quantification (LLOQ) [2].

Evidence DimensionGC-MS Matrix Effect Correction (Quantification Accuracy)
Target Compound Datao-Xylene-d10: Co-elutes exactly with native o-xylene, providing a clean +10 Da mass shift (m/z 116).
Comparator Or BaselineToluene-d8: Elutes earlier, failing to correct for specific ion suppression in the o-xylene retention window.
Quantified DifferenceEliminates retention time drift errors, enabling highly accurate recovery normalization in complex matrices.
ConditionsGC-MS/MS analysis of VOCs in complex biological or environmental matrices.

Ensures regulatory compliance and precise quantification of o-xylene by perfectly mirroring the analyte's extraction efficiency and detector response.

Zero-Background Tracing in Contaminated Aquifers

Monitoring the in situ anaerobic bioremediation of BTEX in heavily contaminated aquifers is impossible with native compounds due to high background concentrations. By injecting o-Xylene-d10, researchers can track its specific degradation into o-methyl-benzylsuccinic acid-d10. The deuterated metabolite yields a distinct mass signature (m/z 260/199 ion ratio), completely separating the active remediation signal from the pre-existing environmental contamination [1]. This allows for the precise calculation of zero-order formation rates (e.g., 1.0 to 7.4 nM/day) even when background BTEX levels are as high as 193 μM[1].

Evidence DimensionIn Situ Degradation Tracking (Metabolite Signal-to-Noise)
Target Compound Datao-Xylene-d10: Yields uniquely identifiable o-methyl-benzylsuccinic acid-d10 (m/z 260/199).
Comparator Or BaselineUnlabeled o-Xylene: Degradation products are indistinguishable from pre-existing environmental contamination.
Quantified DifferenceEnables exact quantification of degradation rates (1.0-7.4 nM/day) in backgrounds up to 193 μM BTEX, which is mathematically impossible with unlabeled tracers.
ConditionsSingle-well push-pull tests in BTEX-contaminated groundwater monitoring anaerobic transformation.

Allows environmental engineers to definitively prove and quantify in situ bioremediation efficacy without background interference.

Elimination of 1H NMR and Neutron Scattering Interference

When o-xylene is required as a solvent for structural characterization of polymers or complex organics, the native solvent's strong proton signals obscure critical data. o-Xylene-d10, synthesized at ≥99 atom % D isotopic purity, suppresses the dominant aromatic (~7.1 ppm) and methyl (~2.2 ppm) 1H NMR peaks. Furthermore, in Small-Angle Neutron Scattering (SANS), the substitution of protium with deuterium drastically reduces the incoherent scattering cross-section, shifting the solvent from a strong background scatterer to a transparent medium, thereby revealing the morphology and vibrational modes of the dissolved materials [1].

Evidence DimensionSpectroscopic Background Signal (1H NMR and SANS)
Target Compound Datao-Xylene-d10 (≥99 atom % D): Suppresses >99% of solvent proton signals and incoherent neutron scattering.
Comparator Or BaselineUnlabeled o-Xylene: Dominant 1H NMR peaks and massive incoherent neutron scattering cross-section.
Quantified DifferenceReduces solvent background interference by >99%, maximizing the signal-to-noise ratio for the target analyte.
Conditions1H NMR spectroscopy or neutron scattering of xylene-soluble polymers and optoelectronic materials.

Critical for materials science research where the solvent's intrinsic signals would otherwise mask the analyte's structural or vibrational data.

Isotope Dilution Mass Spectrometry (IDMS) for BTEX Compliance Testing

o-Xylene-d10 is the strictly specified internal standard for environmental and toxicological VOC testing, such as EPA Methods 8260C and 8261A. Its use guarantees that extraction losses, purge-and-trap variations, and MS ion suppression are perfectly normalized for o-xylene, ensuring regulatory compliance and high-precision quantification [1].

In Situ Bioremediation Monitoring and Kinetic Studies

In environmental engineering, o-Xylene-d10 is injected into contaminated aquifers during single-well push-pull tests. Because its deuterated degradation products (e.g., o-methyl-benzylsuccinic acid-d10) are mass-resolved from background contamination, it allows for the unambiguous calculation of in situ microbial degradation rates [2].

Advanced Polymer and Optoelectronic Material Characterization

For materials that require xylene as a processing solvent, o-Xylene-d10 is procured for Small-Angle Neutron Scattering (SANS) and 1H NMR studies. The deuteration eliminates the strong incoherent scattering of hydrogen, providing a clear spectroscopic window to observe polymer morphology and vibrational modes [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (84.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

56004-61-6

Dates

Last modified: 08-15-2023

Explore Compound Types